molecular formula C26H35F2NO4S B12777719 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, bis(3-methylbutyl) ester CAS No. 110525-42-3

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, bis(3-methylbutyl) ester

Cat. No.: B12777719
CAS No.: 110525-42-3
M. Wt: 495.6 g/mol
InChI Key: HPKCZJWEFFDHFR-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, bis(3-methylbutyl) ester is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxylic acid groups and a difluoromethylthio phenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, bis(3-methylbutyl) ester typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Substitution Reactions: The difluoromethylthio phenyl group is introduced through substitution reactions using specific reagents and catalysts.

    Esterification: The carboxylic acid groups are esterified with 3-methylbutanol under acidic conditions to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the difluoromethylthio group, converting it to a simpler thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, bis(3-methylbutyl) ester is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylthio group plays a crucial role in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: A related compound with similar structural features but different ester groups.

    N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another pyridine derivative with amide groups instead of ester groups.

Uniqueness

The presence of the difluoromethylthio phenyl group and the specific ester groups in 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, bis(3-methylbutyl) ester distinguishes it from other similar compounds. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

110525-42-3

Molecular Formula

C26H35F2NO4S

Molecular Weight

495.6 g/mol

IUPAC Name

bis(3-methylbutyl) 4-[2-(difluoromethylsulfanyl)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H35F2NO4S/c1-15(2)11-13-32-24(30)21-17(5)29-18(6)22(25(31)33-14-12-16(3)4)23(21)19-9-7-8-10-20(19)34-26(27)28/h7-10,15-16,23,26,29H,11-14H2,1-6H3

InChI Key

HPKCZJWEFFDHFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCC(C)C)C2=CC=CC=C2SC(F)F)C(=O)OCCC(C)C

Origin of Product

United States

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